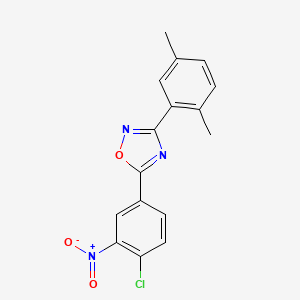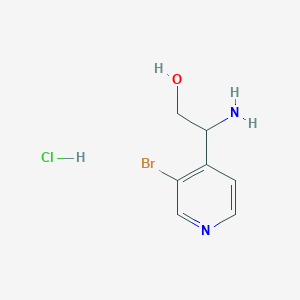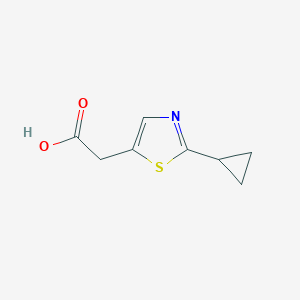![molecular formula C18H20FNO B11783811 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butil)-3-(3-fluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina es un compuesto orgánico sintético que pertenece a la clase de las oxazinas. Las oxazinas son compuestos heterocíclicos que contienen un átomo de oxígeno y un átomo de nitrógeno en un anillo de seis miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(tert-Butil)-3-(3-fluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina típicamente implica los siguientes pasos:
Formación del anillo de oxazina: Esto se puede lograr a través de una reacción de ciclización que involucra un precursor apropiado, como un aminoalcohol y un aldehído o cetona.
Introducción de sustituyentes: Los grupos terc-butil y fluorofenil se pueden introducir a través de diversas reacciones de sustitución, que a menudo implican reactivos de Grignard u otros compuestos organometálicos.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catalizadores: Uso de catalizadores específicos para mejorar las velocidades de reacción.
Control de temperatura y presión: Mantenimiento de condiciones óptimas de temperatura y presión.
Purificación: Técnicas como la recristalización, la destilación o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(tert-Butil)-3-(3-fluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a óxidos u otros derivados que contienen oxígeno.
Reducción: Reducción de grupos funcionales a formas más simples.
Sustitución: Reemplazo de un sustituyente por otro, a menudo usando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos de sustitución: Como halógenos, agentes alquilantes o agentes acilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Posible uso en el estudio de vías biológicas e interacciones.
Medicina: Posibles aplicaciones en el desarrollo de fármacos e investigación terapéutica.
Industria: Uso en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 6-(tert-Butil)-3-(3-fluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina dependería de sus interacciones específicas con los objetivos moleculares. Esto puede implicar:
Unión a receptores: Interacción con receptores o enzimas específicos.
Modulación de vías: Influencia en las vías bioquímicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 6-(tert-Butil)-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina
- 6-(tert-Butil)-3-(4-fluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina
Singularidad
La presencia del grupo 3-fluorofenil en 6-(tert-Butil)-3-(3-fluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina puede conferir propiedades químicas únicas, como reactividad o actividad biológica alteradas, en comparación con compuestos similares sin el sustituyente flúor.
Propiedades
Fórmula molecular |
C18H20FNO |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
6-tert-butyl-3-(3-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H20FNO/c1-18(2,3)13-7-8-17-15(10-13)20-16(11-21-17)12-5-4-6-14(19)9-12/h4-10,16,20H,11H2,1-3H3 |
Clave InChI |
CHRNLSMOPUHFFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)


![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)





![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
